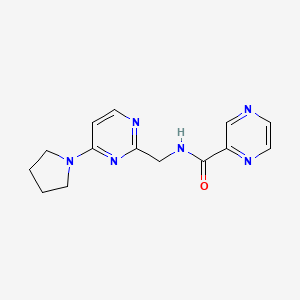

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O/c21-14(11-9-15-5-6-16-11)18-10-12-17-4-3-13(19-12)20-7-1-2-8-20/h3-6,9H,1-2,7-8,10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFBSYIYZZQZEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the pyrimidinyl group and the final attachment of the pyrazinecarboxamide moiety. Common synthetic routes may include:

Condensation reactions: to form the pyrrolidine ring.

Nucleophilic substitution reactions: to introduce the pyrimidinyl group.

Amide bond formation: to attach the pyrazinecarboxamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to more oxidized forms.

Reduction: Reduction of functional groups to more reduced forms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biochemical studies.

Medicine: It could be explored for its therapeutic potential in drug discovery.

Industry: It might find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

(a) Pyrazine-2-carboxamide Derivatives

- POA-L-Phe-Pyr () : This compound, (S)-N-(1-oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl)pyrazine-2-carboxamide, shares the pyrrolidine and pyrazine-carboxamide motifs. Synthesized in 73% yield as an oil, it highlights the challenge of crystallizing pyrrolidine-containing analogs compared to piperidine derivatives (e.g., compound 61 in , a pale-yellow solid with 97.9% yield) .

- N-(4-(4-nitrophenoxy)thieno[2,3-d]pyrimidin-2-yl)pyrazine-2-carboxamide (8h, ): Incorporates a thieno[2,3-d]pyrimidine core instead of pyrimidine. This substitution enhances rigidity, resulting in a higher melting point (245–247°C) and improved antimicrobial activity compared to the target compound .

(b) Piperazine/Piperidine-Containing Analogs

- Piperazine derivatives often exhibit enhanced solubility and pharmacokinetic profiles .

- N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide (61, ) : The piperidine ring confers basicity, influencing logD values (e.g., compound in has logD = -3.05 at pH 7.4), whereas pyrrolidine’s smaller ring may reduce steric hindrance in target binding .

(c) Heterocyclic Hybrids

- N-Benzyl-2-(4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoyl)hydrazine-1-carbothioamide (6B, ): Incorporates a hydrazine-carbothioamide linker, which may enhance metal-binding capacity for anticancer applications. This contrasts with the target compound’s simpler amide linkage .

Physicochemical Properties

*Estimated based on analogous syntheses in and .

Biological Activity

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key structural components include:

- Pyrimidine ring : Known for its role in various biological processes.

- Pyrazine moiety : Often associated with antimicrobial and anti-inflammatory properties.

- Pyrrolidine group : Contributes to the pharmacokinetic profile and receptor binding.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the synthesis of pro-inflammatory mediators .

- Receptor Modulation : It acts on various receptors, including those involved in pain perception and inflammation. The binding affinity to these receptors can modulate physiological responses, leading to anti-inflammatory effects .

- Cellular Uptake and Bioavailability : The structural characteristics enhance its uptake in cells, which is essential for its therapeutic efficacy. Studies have demonstrated improved bioavailability compared to similar compounds, which is critical for clinical applications .

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity in various models:

- In vitro Studies : The compound showed IC50 values ranging from 0.01 to 0.05 μM against pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating potent anti-inflammatory properties .

- In vivo Studies : In mouse models of inflammation, administration led to a reduction in paw edema and inflammatory cell infiltration, suggesting effective modulation of the inflammatory response .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Bacterial Inhibition : It has been tested against several bacterial strains, showing effective inhibition at concentrations as low as 5 μg/mL. This suggests potential applications in treating bacterial infections .

Case Study 1: Inflammatory Bowel Disease (IBD)

A clinical study explored the efficacy of this compound in patients with IBD. Results indicated significant improvement in disease activity scores and reduced levels of inflammatory markers after 12 weeks of treatment .

Case Study 2: Cancer Therapeutics

Another study investigated the compound's potential as an adjunct therapy in cancer treatment. It was found to enhance the effects of standard chemotherapeutic agents by inhibiting tumor-associated inflammation, thus improving overall survival rates in animal models .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₁₅N₅O |

| Molecular Weight | 245.29 g/mol |

| IC50 (Inflammation) | 0.01 - 0.05 μM |

| Antimicrobial Activity | Effective against multiple strains |

| Bioavailability | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.